beta-Alanyl-L-serine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
83550-13-4 |
|---|---|
Molecular Formula |
C6H12N2O4 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
2-(3-aminopropanoylamino)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C6H12N2O4/c7-2-1-5(10)8-4(3-9)6(11)12/h4,9H,1-3,7H2,(H,8,10)(H,11,12) |
InChI Key |
IEWBBVZHEXCSSS-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)C(=O)NC(CO)C(=O)O |
Origin of Product |
United States |
Biosynthetic and Synthetic Considerations of Beta Alanyl L Serine
Theoretical Enzymatic Pathways for Dipeptide Formation
While the specific enzymatic pathway for beta-alanyl-L-serine biosynthesis is not extensively documented, theoretical pathways can be hypothesized based on known mechanisms of dipeptide formation in biological systems.
Non-ribosomal Peptide Synthesis Hypotheses
Non-ribosomal peptide synthetases (NRPSs) are large, modular enzymes that synthesize a wide array of peptides, often with non-proteinogenic amino acids like beta-alanine (B559535), independent of messenger RNA. wikipedia.orguzh.ch The biosynthesis of this compound could theoretically be mediated by an NRPS.
A hypothetical NRPS module for the formation of this dipeptide would likely consist of specific domains, each with a defined role:
Adenylation (A) Domain: This domain would be responsible for recognizing and activating beta-alanine and L-serine by converting them into their respective aminoacyl-adenylates. uzh.ch
Thiolation (T) or Peptidyl Carrier Protein (PCP) Domain: The activated amino acids are then transferred to a phosphopantetheinyl arm of the T domain, forming a thioester bond. uzh.ch
Condensation (C) Domain: This domain catalyzes the formation of the peptide bond by facilitating the nucleophilic attack of the amino group of L-serine on the thioester-linked beta-alanine. uzh.ch
The Ebony protein in Drosophila melanogaster, a non-ribosomal peptide synthetase, is known to activate beta-alanine and conjugate it to biogenic amines, demonstrating the capability of NRPS-like enzymes to utilize beta-alanine as a substrate. nih.gov This provides a basis for the hypothesis that a similar enzymatic system could ligate beta-alanine to L-serine.
Exploration of Potential Peptidases and Ligases Involved
Beyond NRPSs, other enzyme classes such as peptidases and ligases could potentially be involved in the synthesis of this compound. While proteases typically catalyze the hydrolysis of peptide bonds, under certain conditions, this reaction can be reversed to favor synthesis. mdpi.com
Peptidases: Some aminopeptidases have been shown to synthesize dipeptides in organic solvents. nih.govresearchgate.net For instance, an aminopeptidase (B13392206) from Streptomyces septatus TH-2 has demonstrated the ability to synthesize various dipeptides using a free amino acid as the acyl donor. nih.govresearchgate.net A similar enzyme with specificity for beta-alanine and L-serine could potentially catalyze their ligation.
Ligases: Specific peptide ligases are enzymes that naturally catalyze the formation of peptide bonds. frontiersin.org While a dedicated this compound ligase has not been identified, enzymes like D-alanine:D-alanine ligase, which synthesizes D-alanyl-D-alanine, exemplify the existence of enzymes that join specific amino acids. nih.gov It is conceivable that a yet-to-be-discovered ligase could perform this function for beta-alanine and L-serine.
Chemical Synthesis Approaches for this compound
The chemical synthesis of this compound in a laboratory setting provides a controlled method for its production and involves established principles of peptide chemistry.
General Principles of Amino Acid and Dipeptide Synthesis
The synthesis of a dipeptide like this compound requires the formation of an amide bond between the carboxyl group of beta-alanine and the amino group of L-serine. wikipedia.org A primary challenge in this process is preventing unwanted side reactions, such as the self-coupling of the amino acids. wikipedia.org To achieve specific and efficient coupling, protecting group strategies are essential. wikipedia.orgmasterorganicchemistry.com This involves temporarily blocking the reactive functional groups that are not intended to participate in the peptide bond formation. acs.orglibretexts.org
The general steps for dipeptide synthesis are:
Protection of the amino group of one amino acid and the carboxyl group of the other. acs.orglibretexts.org
Activation of the free carboxyl group of the N-protected amino acid.
Coupling of the two protected amino acids.
Removal of the protecting groups to yield the final dipeptide. masterorganicchemistry.com
Utilizing Protected Amino Acid Derivatives in Peptide Coupling Strategies
To synthesize this compound, the amino group of beta-alanine and the carboxyl group of L-serine must be protected. acs.org Common protecting groups for the amino group include tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc). wikipedia.orglibretexts.org The carboxyl group of serine can be protected as a methyl or benzyl (B1604629) ester. libretexts.org
Once protected, the carboxyl group of the N-protected beta-alanine is activated using a coupling reagent. Carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) are frequently used for this purpose, often in combination with additives such as 1-Hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions. bachem.comcreative-peptides.com The activated beta-alanine derivative is then reacted with the C-protected L-serine to form the protected dipeptide. Finally, the protecting groups are removed under specific conditions (e.g., acid treatment for Boc groups) to yield this compound. masterorganicchemistry.com
| Protecting Group | Abbreviation | Typically Protects | Removal Conditions |
| tert-Butyloxycarbonyl | Boc | Amino group | Strong acid (e.g., TFA) masterorganicchemistry.com |
| Fluorenylmethyloxycarbonyl | Fmoc | Amino group | Base (e.g., piperidine) libretexts.org |
| Benzyl ester | Bzl | Carboxyl group | Hydrogenolysis |
| Methyl ester | OMe | Carboxyl group | Saponification |
Potential for Serine Beta-Lactone Intermediates in Alanine Derivative Synthesis
An alternative synthetic strategy involves the use of a serine beta-lactone intermediate. N-protected serine can be cyclized to form a highly reactive beta-lactone. orgsyn.org This strained four-membered ring is susceptible to nucleophilic attack. researchgate.net
Considerations for Stereochemical Purity in Synthesis
Several factors can contribute to the loss of stereochemical integrity during peptide synthesis. The activation of the carboxylic acid group of the N-protected amino acid, a necessary step for amide bond formation, can increase the acidity of the α-proton. This heightened acidity makes the proton more susceptible to abstraction, leading to the formation of a planar enolate intermediate, which can then be protonated from either side, resulting in a mixture of L- and D-isomers. The choice of coupling reagents, solvents, temperature, and reaction time all play crucial roles in minimizing this unwanted side reaction.
To ensure the synthesis of stereochemically pure β-alanyl-L-serine, a variety of strategies have been developed. These methods focus on minimizing the risk of racemization at the L-serine chiral center. One common approach involves the use of specific coupling reagents that are known to suppress racemization. Reagents such as carbodiimides, when used in conjunction with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt), can effectively reduce the extent of racemization by forming activated esters that are less prone to enolization.
Another critical aspect is the choice of protecting groups for the amino and carboxyl functionalities of the amino acid precursors. The urethane-type protecting groups, for instance, are known to offer good protection against racemization. Furthermore, enzymatic synthesis presents a highly stereoselective alternative to chemical methods. researchgate.netnih.gov Aminopeptidases, for example, can be utilized to catalyze the formation of peptide bonds with a high degree of stereospecificity, thereby ensuring the production of the desired L-enantiomer of the dipeptide. researchgate.netnih.gov
The separation and analysis of the final product are also vital to confirm its stereochemical purity. Techniques such as chiral high-performance liquid chromatography (HPLC) are instrumental in separating and quantifying the different stereoisomers, providing a definitive assessment of the enantiomeric excess of the synthesized β-alanyl-L-serine. nih.gov
The following table summarizes key considerations and methods for maintaining stereochemical purity during the synthesis of β-alanyl-L-serine:
| Consideration | Method/Strategy | Rationale |
| Coupling Reagents | Use of carbodiimides (e.g., DCC, EDC) with additives (e.g., HOBt, NHS) | Additives form activated esters that are less susceptible to racemization than the intermediates formed with carbodiimides alone. |
| Protecting Groups | Employment of urethane-type protecting groups (e.g., Boc, Fmoc) | These groups reduce the likelihood of racemization by decreasing the acidity of the α-proton. |
| Reaction Conditions | Low temperatures and shorter reaction times | Minimizes the kinetic window for racemization to occur. |
| Solvent Choice | Aprotic polar solvents (e.g., DMF, CH2Cl2) | Solvents can influence the rate of racemization; appropriate selection is crucial. |
| Enzymatic Synthesis | Utilization of stereospecific enzymes like aminopeptidases researchgate.netnih.gov | Enzymes catalyze the reaction with high stereoselectivity, yielding optically pure products. researchgate.netnih.gov |
| Purification and Analysis | Chiral HPLC, NMR spectroscopy | Essential for separating enantiomers and confirming the stereochemical integrity of the final product. nih.gov |
Metabolic Interplay and Biological Roles Implied by the L Serine Moiety Within Peptidic Structures
L-Serine as a Central Node in Metabolic Networks
L-serine is a versatile amino acid that serves as a central hub in numerous metabolic networks. Its synthesis and interconversion with other metabolites are tightly regulated, reflecting its importance in cellular functions ranging from protein synthesis to nucleotide production.
De Novo L-Serine Biosynthesis from Glycolytic Intermediates (e.g., 3-Phosphoglycerate)
In organisms lacking efficient serine uptake or when cellular demands are high, L-serine can be synthesized de novo from glycolytic intermediates. This pathway, known as the phosphorylated pathway of L-serine biosynthesis, begins with 3-phosphoglycerate (B1209933) (3-PG), a metabolite derived from glycolysis. This multi-step process involves three key enzymes: 3-phosphoglycerate dehydrogenase (PHGDH), phosphoserine aminotransferase 1 (PSAT1), and phosphoserine phosphatase (PSPH) researchgate.netfrontiersin.organnualreviews.orgfrontiersin.orgresearchgate.netontosight.ai.
Role of 3-Phosphoglycerate Dehydrogenase (PHGDH)
3-Phosphoglycerate dehydrogenase (PHGDH) catalyzes the initial and rate-limiting step of the de novo serine biosynthesis pathway frontiersin.organnualreviews.orgfrontiersin.orgresearchgate.netontosight.aioncotarget.com. This enzyme oxidizes 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate (3-PHP), a reaction that requires NAD+ as a cofactor and results in the reduction of NAD+ to NADH frontiersin.organnualreviews.orgresearchgate.netoncotarget.comuniprot.orguniprot.orgnih.gov. PHGDH is a crucial regulatory point, and its activity can be modulated by feedback inhibition from L-serine in some organisms frontiersin.orgfrontiersin.org. Aberrant expression or activity of PHGDH has been linked to various cancers, highlighting its significance in cell proliferation and survival frontiersin.organnualreviews.orgresearchgate.netoncotarget.comrupress.orgresearchgate.netnih.gov.
Phosphoserine Aminotransferase 1 (PSAT1) Activity
Following the action of PHGDH, phosphoserine aminotransferase 1 (PSAT1) catalyzes the second step of the pathway researchgate.netannualreviews.orgfrontiersin.orgresearchgate.netnih.govnih.govmdpi.com. PSAT1 is a pyridoxal (B1214274) 5′-phosphate (PLP)-dependent enzyme that facilitates the transamination of 3-phosphohydroxypyruvate (3-PHP) to 3-phosphoserine (3-PS) researchgate.netannualreviews.orgfrontiersin.orgnih.govnih.govmdpi.com. This reaction typically utilizes L-glutamate as the amino group donor, producing α-ketoglutarate (α-KG) as a byproduct researchgate.netannualreviews.orgnih.govnih.govmdpi.com. PSAT1 plays a critical role in channeling carbon flux from glycolysis into serine synthesis researchgate.netannualreviews.orgmdpi.com.
Phosphoserine Phosphatase (PSPH) Function
The final step in the de novo synthesis of L-serine is catalyzed by phosphoserine phosphatase (PSPH) frontiersin.organnualreviews.orgresearchgate.netresearchgate.netnih.govebi.ac.ukgenecards.orgnih.gov. PSPH hydrolyzes 3-phosphoserine (3-PS) to yield free L-serine and inorganic phosphate (B84403) frontiersin.organnualreviews.orgresearchgate.netresearchgate.netnih.govebi.ac.ukgenecards.orgnih.gov. This dephosphorylation reaction is considered irreversible and is essential for generating the final L-serine product from the phosphorylated intermediate frontiersin.orgresearchgate.netnih.gov. PSPH is a widely expressed enzyme and is considered the rate-limiting enzyme in L-serine biosynthesis researchgate.netgenecards.orgnih.gov.
Data Table 1: Enzymes of the De Novo L-Serine Biosynthesis Pathway
| Enzyme Name | EC Number | Primary Substrate(s) | Primary Product(s) | Cofactor(s) / Donor(s) | Reaction Type |
| 3-Phosphoglycerate Dehydrogenase (PHGDH) | 1.1.1.95 | 3-Phosphoglycerate, NAD+ | 3-Phosphohydroxypyruvate, NADH, H+ | NAD+ | Oxidation/Dehydrogenation |
| Phosphoserine Aminotransferase 1 (PSAT1) | 2.6.1.52 | 3-Phosphohydroxypyruvate, L-Glutamate | 3-Phosphoserine, α-Ketoglutarate | PLP, L-Glutamate | Transamination |
| Phosphoserine Phosphatase (PSPH) | 3.1.3.3 | 3-Phosphoserine, H2O | L-Serine, Phosphate | Mg2+ | Hydrolysis |
PLP: Pyridoxal 5'-phosphate
Interconversion with Glycine (B1666218) via Serine Hydroxymethyltransferase (SHMT)
Serine hydroxymethyltransferase (SHMT) is a crucial enzyme that interconverts L-serine and glycine researchgate.netontosight.airupress.orgresearchgate.netontosight.aicreative-proteomics.combiorxiv.orgnih.govspandidos-publications.comfrontiersin.orgwikipedia.orgebi.ac.ukproteopedia.orgnih.govproteopedia.org. This reversible reaction involves the transfer of the hydroxymethyl group from serine to tetrahydrofolate (THF), producing glycine and 5,10-methylenetetrahydrofolate (CH2-THF) rupress.orgresearchgate.netbiorxiv.orgnih.govfrontiersin.orgwikipedia.orgebi.ac.ukproteopedia.orgnih.govproteopedia.org. SHMT is a pyridoxal 5′-phosphate (PLP)-dependent enzyme and is essential for cellular one-carbon metabolism, providing a significant source of activated one-carbon units rupress.orgresearchgate.netcreative-proteomics.combiorxiv.orgfrontiersin.orgwikipedia.orgebi.ac.ukproteopedia.orgproteopedia.org. The interconversion is critical for both serine synthesis from glycine and glycine synthesis from serine, depending on cellular metabolic needs rupress.orgresearchgate.netontosight.aibiorxiv.orgnih.govfrontiersin.orgwikipedia.orgproteopedia.orgnih.gov.
Data Table 2: Serine-Glycine Interconversion
| Enzyme Name | EC Number | Substrate(s) | Product(s) | Cofactor(s) | Role in One-Carbon Metabolism |
| Serine Hydroxymethyltransferase (SHMT) | 2.1.2.1 | L-Serine, Tetrahydrofolate (THF) | Glycine, 5,10-Methylenetetrahydrofolate (CH2-THF) | PLP | Generates activated one-carbon units for biosynthesis. |
| Glycine Decarboxylase (GDC) / Glycine Cleavage System (GCS) | 2.1.10.1 | Glycine, Tetrahydrofolate (THF) | CO2, NH3, 5,10-Methylenetetrahydrofolate (CH2-THF) | PLP, Lipoamide, FAD, NAD+ | Contributes to one-carbon units via glycine breakdown. |
PLP: Pyridoxal 5'-phosphate; FAD: Flavin adenine (B156593) dinucleotide; NAD+: Nicotinamide adenine dinucleotide
Contribution to One-Carbon Metabolism and Folate Cycle
The interconversion of serine and glycine catalyzed by SHMT, along with the glycine cleavage system (GCS), forms the cornerstone of one-carbon metabolism rupress.orgresearchgate.netcreative-proteomics.comnih.govspandidos-publications.comproteopedia.orgfrontiersin.orgnih.govmdpi.com. These reactions generate 5,10-methylenetetrahydrofolate (CH2-THF), a crucial carrier of one-carbon units rupress.orgresearchgate.netcreative-proteomics.comnih.govspandidos-publications.comproteopedia.orgfrontiersin.org. CH2-THF is then utilized in a variety of essential biosynthetic pathways, including the synthesis of purines and pyrimidines (nucleotides), which are fundamental building blocks for DNA and RNA rupress.orgnih.govspandidos-publications.comproteopedia.orgfrontiersin.orgnih.govmdpi.comannualreviews.org. Furthermore, one-carbon units are indispensable for the synthesis of amino acids like methionine and for methylation reactions that are critical for epigenetic regulation and cellular signaling rupress.orgcreative-proteomics.comnih.govproteopedia.orgfrontiersin.orgnih.govmdpi.comannualreviews.orgtavernarakislab.gr. The folate cycle, involving the interconversion of various folate derivatives, is intrinsically linked to these serine and glycine transformations, ensuring the continuous supply of one-carbon units required for cellular growth and maintenance rupress.orgcreative-proteomics.comnih.govproteopedia.orgfrontiersin.orgnih.govmdpi.comannualreviews.orgtavernarakislab.gr.
Data Table 3: Role of Serine in One-Carbon Metabolism
| Source of One-Carbon Units | Form of One-Carbon Unit | Key Biosynthetic Pathways Supported | Related Metabolic Cycles |
| L-Serine | 5,10-Methylene-THF | Nucleotide (purine, pyrimidine) synthesis, Methionine synthesis | Folate Cycle |
| Glycine | 5,10-Methylene-THF | Nucleotide (purine, pyrimidine) synthesis, Methionine synthesis | Folate Cycle |
Compound List:
beta-Alanyl-L-serine
L-Serine
3-Phosphoglycerate (3-PG)
3-Phosphohydroxypyruvate (3-PHP)
3-Phosphoserine (3-PS)
Glycine
Tetrahydrofolate (THF)
5,10-Methylenetetrahydrofolate (CH2-THF)
3-Phosphoglycerate Dehydrogenase (PHGDH)
Phosphoserine Aminotransferase 1 (PSAT1)
Phosphoserine Phosphatase (PSPH)
Serine Hydroxymethyltransferase (SHMT)
Glycine Decarboxylase (GDC) / Glycine Cleavage System (GCS)
Nicotinamide adenine dinucleotide (NAD+)
Nicotinamide adenine dinucleotide (NADH)
Pyridoxal 5'-phosphate (PLP)
L-Glutamate
α-Ketoglutarate (α-KG)
Phosphate
5-methyl THF
5,10-methenyl THF
Formyl THF
S-adenosylmethionine (SAM)
Homocysteine
Methionine
Glutathione (GSH)
The provided search results extensively detail the biological roles and mechanisms associated with β-Methylamino-L-alanine (BMAA) and its interaction with L-serine (the amino acid). The research highlights how L-serine can protect against BMAA-induced toxicity, including its misincorporation into proteins, subsequent protein misfolding and aggregation, and its influence on cellular stress pathways like the Endoplasmic Reticulum (ER) stress and Unfolded Protein Response (UPR). Furthermore, the results touch upon the modulation of the Ubiquitin-Proteasome System (UPS) and Chaperone-Mediated Autophagy (CMA) in the context of BMAA and L-serine, as well as general roles of L-serine in cell proliferation and immune system regulation.
However, the critical constraint of the request is to focus "solely on the chemical Compound 'this compound'". Despite comprehensive searches covering the specified outline points, no scientific literature was found that directly investigates or discusses the specific dipeptide this compound in relation to the biological roles outlined. The research available pertains to L-serine as a free amino acid and its protective effects against the neurotoxin BMAA.
Therefore, it is not possible to generate the requested article focusing specifically on this compound for the provided sections, as the necessary scientific data for this particular compound in these contexts is not present in the retrieved search results.
Metabolic Fate and Functional Implications of the Beta Alanine Moiety Within Peptidic Structures
Beta-Alanine (B559535) as a Precursor for Dipeptide Biosynthesis: The Carnosine Paradigm
Beta-alanine is a fundamental building block for the synthesis of several naturally occurring dipeptides, with carnosine (β-alanyl-L-histidine) being the most extensively studied example. The biosynthesis and physiological roles of carnosine provide a clear paradigm for understanding the importance of the beta-alanine moiety within these small peptidic structures.
Biosynthesis of β-Alanyl-L-Histidine (Carnosine)
Carnosine is synthesized in various tissues, with particularly high concentrations found in skeletal muscle and brain tissue. nih.govwikipedia.org The synthesis is a direct enzymatic reaction involving the ligation of beta-alanine and L-histidine.
The key enzyme responsible for this process is carnosine synthetase (ATP-dependent). nih.gov This enzyme catalyzes the formation of a peptide bond between its two constituent amino acids. The availability of beta-alanine is the rate-limiting step in this biosynthetic pathway. nih.govnih.govgoogle.com While L-histidine is an essential amino acid, its intracellular concentrations are generally sufficient for carnosine synthesis. carnosyn.com Consequently, the concentration of carnosine in tissues is highly dependent on the availability of beta-alanine. wikipedia.org
The biosynthesis process can be summarized as follows:
| Step | Reactants | Enzyme | Product |
| 1 | Beta-alanine + L-histidine + ATP | Carnosine Synthetase | Carnosine + AMP + Pyrophosphate |
This interactive table summarizes the enzymatic synthesis of carnosine.
Role of Carnosine in Intracellular Buffering
One of the most well-established physiological roles of carnosine, and by extension the beta-alanine it contains, is its function as an intracellular pH buffer. wikipedia.orgtaylorfrancis.com This is particularly crucial in tissues that experience significant metabolic stress and subsequent acidification, such as contracting skeletal muscle.
The imidazole (B134444) ring of the histidine residue in carnosine has a pKa value of approximately 6.83, which is within the physiological pH range of muscle cells. wikipedia.org This allows carnosine to effectively accept protons (H+) that accumulate during high-intensity exercise, thereby helping to maintain intracellular pH homeostasis. frontiersin.orgnih.gov By buffering the excess H+, carnosine helps to delay the onset of muscle fatigue. nih.gov Carnosine is considered a significant contributor to the total buffering capacity of muscle fibers, accounting for 10-20% of this capacity. wikipedia.org
Broader Metabolic Contributions of Beta-Alanine
Beyond its role as a precursor for dipeptide synthesis, beta-alanine participates in the broader metabolic network of biological systems and exhibits interactions with other transport mechanisms.
Participation in Metabolomic Profiles of Biological Systems
Beta-alanine is a naturally occurring metabolite that is part of the broader metabolome of various organisms. It is formed in vivo through the degradation of dihydrouracil (B119008) and carnosine itself. google.com Metabolomic studies have identified beta-alanine as a component of the central nervous system and its metabolism is integral to normal physiological function. researchgate.net
Recent research has also highlighted the role of beta-alanine metabolism in pathological conditions. For instance, studies in hepatocellular carcinoma have shown that beta-alanine metabolism-related genes are linked to clinical outcomes, suggesting a significant role for this amino acid in the pathophysiology of the disease. nih.gov Furthermore, serum metabolomic profiling has revealed shifts in beta-alanine levels in response to environmental stressors like moderate-altitude exposure, where it has been negatively associated with serum urate levels. nih.gov Under normal conditions, beta-alanine is ultimately metabolized into acetic acid. google.com
Competitive Inhibition of Taurine (B1682933) Transport by Beta-Alanine
Beta-alanine shares structural similarities with other beta-amino acids, most notably taurine. This structural resemblance leads to competition for the same transport proteins. Specifically, beta-alanine can act as a competitive inhibitor of the taurine transporter (TauT). oup.comnih.gov
Analytical and Methodological Approaches for Investigating Beta Alanyl L Serine
Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)
Spectroscopic methods are fundamental for the unambiguous confirmation of the chemical structure of beta-alanyl-L-serine. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary tools used for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the atomic arrangement and connectivity within the molecule. For this compound, both ¹H NMR and ¹³C NMR spectra would be utilized.
¹H NMR would reveal distinct signals for each unique proton in the molecule. The protons on the α-carbons, the β-carbons of the β-alanine residue, the β-carbon of the serine residue, and the amine groups would each produce characteristic signals with specific chemical shifts and splitting patterns (multiplicity) due to spin-spin coupling with neighboring protons. This allows for the complete assignment of the proton environment. nih.govacs.org
¹³C NMR provides information on the carbon skeleton. Each carbon atom (carbonyl, α-carbon, β-carbon) would resonate at a characteristic chemical shift, confirming the carbon framework of the dipeptide.
| Atom Type | Position in Residue | Predicted Chemical Shift (ppm) | Predicted ¹H Multiplicity |
|---|---|---|---|
| ¹H | Serine α-H | ~4.2 - 4.5 | Triplet (t) or Doublet of doublets (dd) |
| ¹H | Serine β-H₂ | ~3.8 - 4.0 | Doublet of doublets (dd) |
| ¹H | β-Alanine α-H₂ | ~2.4 - 2.7 | Triplet (t) |
| ¹H | β-Alanine β-H₂ | ~3.0 - 3.3 | Triplet (t) |
| ¹³C | Serine C=O | ~172 - 175 | N/A |
| ¹³C | β-Alanine C=O | ~173 - 176 | N/A |
| ¹³C | Serine Cα | ~55 - 58 | N/A |
| ¹³C | Serine Cβ | ~61 - 64 | N/A |
| ¹³C | β-Alanine Cα | ~35 - 38 | N/A |
| ¹³C | β-Alanine Cβ | ~38 - 41 | N/A |
Mass Spectrometry (MS) is used to determine the molecular weight and elemental formula of the compound. High-resolution mass spectrometry can provide a highly accurate mass measurement, confirming the molecular formula C₆H₁₂N₂O₄. Tandem MS (MS/MS) is then used to fragment the molecule and analyze the resulting pieces, which provides structural information and confirms the sequence of amino acids. acs.org Common fragmentation patterns for peptides involve cleavage at the peptide bond, producing b- and y-ions. researchgate.net The predicted fragmentation of this compound would yield specific ions corresponding to the loss of the serine or β-alanine residue.
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 177.08699 | 138.0 |
| [M+Na]⁺ | 199.06893 | 142.3 |
| [M-H]⁻ | 175.07243 | 134.9 |
| [M+K]⁺ | 215.04287 | 142.1 |
| [M+H-H₂O]⁺ | 159.07697 | 132.4 |
Chromatographic Methods for Isolation, Separation, and Quantification (e.g., HPLC, GC-MS)
Chromatographic techniques are essential for isolating this compound from complex mixtures, such as biological samples or synthetic reaction products, and for its precise quantification.
High-Performance Liquid Chromatography (HPLC) is the most common method for the analysis of peptides. nih.gov Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating dipeptides like this compound. phenomenex.com The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. A gradient of an organic solvent (like acetonitrile) in an aqueous buffer (often containing an ion-pairing agent like trifluoroacetic acid) is typically used for elution. nih.govresearchgate.net Detection is commonly achieved by monitoring UV absorbance at around 210-220 nm, where the peptide bond absorbs light. nih.gov This method allows for both the quantification and purification of the dipeptide.
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but it requires chemical modification of the dipeptide prior to analysis. sigmaaldrich.com Peptides are non-volatile and thermally labile, making them unsuitable for direct GC analysis. Therefore, a derivatization step is necessary to convert the polar amine and carboxylic acid groups into more volatile and stable esters or silyl (B83357) derivatives. sigmaaldrich.comresearchgate.net Reagents such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are used to create silyl derivatives. sigmaaldrich.com After derivatization, the compound can be separated on a GC column and detected by a mass spectrometer, which provides high sensitivity and specificity for quantification, especially in complex biological matrices. researchgate.netnih.gov
In vitro Cell Culture Models for Bioactivity Assessment
To investigate the biological effects of this compound, various in vitro cell culture models can be employed. These models allow for the controlled study of the dipeptide's impact on cellular processes in specific cell types.
Neuronal cell lines, such as SH-SY5Y (human neuroblastoma) or primary cortical neurons, are critical for assessing potential neuroprotective or neurotoxic properties. researchgate.netxiahepublishing.com Numerous food-derived bioactive peptides have shown potential to improve memory and exert neuroprotective effects in both in vitro and in vivo models. mdpi.com The bioactivity of this compound could be investigated by exposing these cells to various stressors, such as glutamate (B1630785) (to model excitotoxicity) or hydrogen peroxide (to model oxidative stress), in the presence or absence of the dipeptide. nih.gov Endpoints for such studies would include:
Cell Viability Assays (e.g., MTT, LDH): To determine if the dipeptide protects neurons from cell death.
Measurement of Reactive Oxygen Species (ROS): To assess antioxidant activity.
Analysis of Apoptotic Markers (e.g., Caspase-3 activity): To investigate pathways of cell death.
Neurite Outgrowth Assays: To determine effects on neuronal differentiation and plasticity.
Fibroblast cell lines are robust models for studying fundamental cellular processes, including protein homeostasis (proteostasis). These cells can be used to investigate how this compound is handled by the cell and whether it influences protein synthesis, folding, or degradation. Key research questions that can be addressed using fibroblast models include:
Amino Acid Utilization: Determining if fibroblasts can internalize this compound and hydrolyze it to provide β-alanine and L-serine for protein synthesis.
Cellular Stress Response: Investigating whether the dipeptide can mitigate or induce cellular stress responses, such as the unfolded protein response (UPR), which is activated when misfolded proteins accumulate in the endoplasmic reticulum.
Collagen Production: As L-serine is a precursor for glycine (B1666218), which is crucial for collagen synthesis, fibroblasts could be used to study if this compound supplementation impacts the production of this key extracellular matrix protein.
Biochemical Assays for Investigating Enzymatic Interactions and Metabolic Pathways
Biochemical assays are crucial for identifying the enzymes that interact with this compound and for elucidating the metabolic pathways it enters. youtube.com
The primary enzymatic interaction for a dipeptide is cleavage by peptidases. The hydrolysis of this compound would be catalyzed by dipeptidases, such as carnosinase or other less specific proteases, releasing its constituent amino acids. nih.govsigmaaldrich.com An assay to measure this activity would typically involve incubating the dipeptide with a purified enzyme or a cell/tissue homogenate and measuring the rate of product formation (β-alanine and L-serine) or substrate disappearance over time. nih.govnih.gov The products can be quantified using HPLC or GC-MS as described previously.
Once hydrolyzed, β-alanine and L-serine enter their respective metabolic pathways:
β-Alanine Metabolism: β-alanine can be a precursor for the synthesis of other dipeptides like carnosine (in conjunction with L-histidine) or can be metabolized via transamination to malonate-semialdehyde, eventually entering fatty acid biosynthesis or the citric acid cycle. nih.govwikipedia.orgfrontiersin.org
L-Serine Metabolism: L-serine is a central molecule in metabolism, serving as a precursor for the synthesis of other amino acids (glycine, cysteine), phospholipids, and purines. yeastgenome.org It can also be converted to pyruvate (B1213749) and enter central carbon metabolism.
Assays for enzymes involved in these downstream pathways (e.g., carnosine synthase, serine dehydratase) can be used to determine the metabolic consequences of increased availability of β-alanine and L-serine following dipeptide cleavage.
Stable Isotope Tracing for Metabolic Flux Analysis
Stable isotope tracing is a powerful technique to quantitatively track the metabolic fate of this compound in a dynamic biological system. nih.gov This method provides direct insight into which metabolic pathways the molecule and its components contribute to and at what rate (flux). mdpi.com
The methodology involves synthesizing this compound with stable isotopes, such as ¹³C or ¹⁵N, at specific atomic positions. For instance, one could use uniformly labeled [U-¹³C₃]-β-alanine or [U-¹³C₃]-L-serine to create the labeled dipeptide. This labeled tracer is then introduced into a cell culture medium or administered in vivo. pnas.orgkuleuven.be
After a period of time, cells or tissues are harvested, and metabolites are extracted. The distribution of the isotope label among downstream metabolites is then analyzed using mass spectrometry (LC-MS or GC-MS). nih.gov By tracking the incorporation of ¹³C from the dipeptide into molecules like pyruvate, lactate, other amino acids, or TCA cycle intermediates, researchers can map and quantify the metabolic flux through various pathways. nih.govmdpi.com This approach can definitively answer questions about whether the dipeptide is used for energy production, biosynthesis of proteins, or the generation of other essential biomolecules.
Theoretical Frameworks for the Biological Significance of Beta Alanyl L Serine
Hypothesized Participation in Peptide-Mediated Signaling
Dipeptides can function as signaling molecules, often acting on specific receptors or influencing signaling cascades. The potential for beta-alanyl-L-serine to participate in such pathways is an area of active speculation. It is hypothesized that, if transported intact into cells or across the blood-brain barrier, this dipeptide could modulate cellular processes. For instance, some dipeptides have been shown to activate signaling pathways such as the phosphoinositide 3-kinase (PI3K)/threonine-protein kinase (Akt) and mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways. explorationpub.com The muramyl dipeptide (MDP), for example, is known to trigger several immunological signaling pathways. uzh.ch
Furthermore, dipeptide mimetics of neurotrophins have been shown to activate tyrosine kinase (Trk) receptors and their post-receptor signaling cascades. explorationpub.com Given that both beta-alanine (B559535) and L-serine have roles in the nervous system, it is plausible that their combined form as a dipeptide could interact with neuronal signaling systems. The specific mechanisms and receptors that this compound might engage remain to be elucidated through future research.
Inferred Roles in Amino Acid Homeostasis and Transport Systems
The maintenance of amino acid homeostasis is critical for cellular function, and is regulated by transport, biosynthesis, degradation, and protein turnover. portlandpress.comresearchgate.net this compound could play a role in this complex balance. The transport of dipeptides across cellular membranes is mediated by specific transporters, such as the proton-coupled oligopeptide transporters (PEPT1 and PEPT2). nih.gov These transporters are responsible for the uptake of dipeptides and tripeptides in various tissues, including the intestine, kidney, and brain. The existence of such transport systems suggests that dipeptides like this compound could be absorbed from dietary sources or transported between different cellular compartments.
Once inside the cell, this compound could be hydrolyzed into its constituent amino acids, beta-alanine and L-serine, thereby contributing to the intracellular pools of these molecules. This would be particularly relevant in tissues with high demand for these amino acids. For example, L-serine is a precursor for the synthesis of other amino acids, nucleotides, and sphingolipids. mdpi.comnih.gov Beta-alanine is the rate-limiting precursor for the synthesis of carnosine, a dipeptide with important physiological functions. medicalnewstoday.com Therefore, the transport and subsequent hydrolysis of this compound could be an efficient mechanism for delivering these key amino acids to target cells.
| Transporter Family | Substrates | Potential Role in this compound Homeostasis |
| Proton-coupled oligopeptide transporters (PEPT) | Di- and tripeptides | Hypothesized to mediate the transport of this compound across cellular membranes. |
| Amino acid transporters | Beta-alanine, L-serine | Transport of the constituent amino acids following the hydrolysis of the dipeptide. |
Speculative Neurobiological Functions based on L-Serine and Beta-Alanine Activities
The neurobiological functions of L-serine and beta-alanine are well-documented, providing a basis for speculating on the potential roles of this compound in the central nervous system.
Potential Modulation of Neurotransmitter Systems
L-serine is a crucial precursor for the synthesis of several important neurotransmitters. mdpi.com8fengpharma.com It is converted to D-serine, a co-agonist at NMDA receptors, which are critical for synaptic plasticity, learning, and memory. mdpi.com8fengpharma.com L-serine also serves as a precursor to glycine (B1666218), another important inhibitory neurotransmitter. mdpi.comnih.gov Beta-alanine is itself considered a small molecule neurotransmitter, structurally intermediate between glycine and GABA. nih.govresearchgate.netresearchgate.net It has been shown to have inhibitory effects on neuronal excitability and can act on glycine receptors, GABA-A receptors, and GABA-C receptors. nih.govresearchgate.net
Given these roles, it is hypothesized that this compound, upon reaching the central nervous system, could be hydrolyzed to release L-serine and beta-alanine, thereby influencing the synthesis and availability of key neurotransmitters. This could potentially modulate both excitatory and inhibitory neurotransmission.
Hypothetical Influence on Proteostasis Mechanisms
Proteostasis, or protein homeostasis, is the process of maintaining the integrity and function of the proteome. L-serine has been shown to play a role in neuroprotection, in part by supporting proteostasis. nih.govresearchgate.netfrontiersin.org For instance, L-serine can help prevent protein misfolding and aggregation, which are hallmarks of many neurodegenerative diseases. It is thought to exert these effects by up-regulating chaperone proteins and reducing endoplasmic reticulum (ER) stress. nih.gov
Beta-alanine, as a component of carnosine, also contributes to cellular protection. Carnosine has antioxidant and anti-glycation properties, which can help protect proteins from damage. nih.govnih.govresearchgate.net Therefore, it is plausible that this compound could contribute to maintaining proteostasis, either directly or by providing the building blocks for L-serine and carnosine synthesis.
Postulated Involvement in Cellular Stress Response Pathways
Cells have intricate stress response pathways to cope with various insults, including oxidative stress and inflammation. Both L-serine and beta-alanine have been implicated in these responses. L-serine has been shown to attenuate oxidative stress and reduce the production of pro-inflammatory cytokines. nih.gov It can also play a role in the cellular response to nutritional stress. asm.org
Beta-alanine, primarily through its role in carnosine synthesis, is a significant contributor to the cellular antioxidant defense system. nih.govresearchgate.net Carnosine can scavenge reactive oxygen species and chelate metal ions, thereby mitigating oxidative damage. nih.govnih.gov The synthesis of carnosine is dependent on the availability of beta-alanine. mdpi.com
Future Research Trajectories and Unexplored Dimensions for Beta Alanyl L Serine Research
Elucidation of Specific Biosynthetic and Catabolic Pathways for Beta-Alanyl-L-serine in Biological Systems
A fundamental area of future research is the identification and characterization of the specific metabolic pathways for this compound. Currently, there is a lack of direct evidence for the enzymes and regulatory mechanisms involved in its formation and breakdown.
Biosynthesis: The synthesis of this compound likely involves the formation of a peptide bond between beta-alanine (B559535) and L-serine. Future investigations should focus on identifying the specific ligase or synthase responsible for this reaction. It is plausible that a specific enzyme, yet to be discovered, catalyzes this condensation. An alternative hypothesis is that a known enzyme with broader substrate specificity may be responsible. Research should aim to screen for enzymatic activities that can synthesize this dipeptide in various tissue extracts.
Catabolism: Similarly, the degradation of this compound is an unexplored area. It is expected that a dipeptidase hydrolyzes the peptide bond, releasing beta-alanine and L-serine. The identification and characterization of such an enzyme are crucial. Future studies should investigate the substrate specificity of known dipeptidases to determine if they can act on this compound.
A proposed research workflow for elucidating these pathways is presented in Table 1.
| Research Phase | Objective | Potential Methodologies |
| Discovery | Identification of enzymes involved in biosynthesis and catabolism. | - Screening of cell and tissue extracts for synthetic and hydrolytic activity.- Activity-based protein profiling.- Genetic screening for mutations affecting dipeptide levels. |
| Characterization | Detailed analysis of enzyme kinetics and regulation. | - Recombinant expression and purification of candidate enzymes.- Kinetic assays to determine Km and Vmax.- Investigation of allosteric regulation and post-translational modifications. |
| In Vivo Validation | Confirmation of pathway relevance in a biological context. | - Isotope tracing studies in cell culture or animal models.- Knockout or knockdown of candidate genes to observe effects on dipeptide levels. |
This table outlines a potential research strategy for the elucidation of this compound metabolic pathways.
Identification of Specific Biological Functions and Molecular Targets for this compound
The biological functions of this compound are currently unknown. Future research should be directed towards identifying its specific roles and the molecular targets through which it exerts its effects. Given the neuroactive and metabolic roles of its constituent amino acids, it is conceivable that the dipeptide has unique functions in these areas. nih.govfrontiersin.org
Potential areas of investigation include its role as a neurotransmitter or neuromodulator, its involvement in metabolic regulation, or its function as an antioxidant or osmolyte. High-throughput screening of this compound against a panel of receptors, enzymes, and other potential protein targets could reveal its molecular interactions.
Comprehensive Characterization of this compound's Interactions with Cellular Proteins and Enzymes
A deeper understanding of this compound's function requires a comprehensive characterization of its interactions with cellular proteins and enzymes. Techniques such as affinity chromatography, co-immunoprecipitation, and yeast two-hybrid screening could be employed to identify binding partners.
Once potential interacting proteins are identified, the functional consequences of these interactions must be determined. For instance, if this compound binds to an enzyme, it will be important to ascertain whether it acts as a substrate, an inhibitor, or an allosteric regulator.
Exploration of its Role in Intercellular Communication or Nutrient Sensing
Amino acids and their derivatives are known to play roles in cell-to-cell communication and nutrient sensing. nih.gov Future research should explore the possibility that this compound functions in a similar capacity.
Intercellular Communication: Studies could investigate whether this compound is released from cells and acts on specific receptors on neighboring cells to elicit a response. This could be particularly relevant in the nervous system, where dipeptides can act as signaling molecules.
Nutrient Sensing: The mTORC1 pathway is a key cellular nutrient-sensing pathway that can be activated by certain amino acids. nih.gov It would be valuable to investigate whether this compound can modulate the activity of this or other nutrient-sensing pathways, which would suggest a role in regulating cell growth and metabolism.
Investigation into its Presence and Concentration in Diverse Biological Matrices
A critical first step in understanding the physiological relevance of this compound is to determine its presence and concentration in various biological tissues and fluids. The development of sensitive and specific analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), will be essential for this purpose.
A systematic investigation of its distribution in different organs and subcellular compartments would provide valuable clues about its potential sites of synthesis and action. Furthermore, comparing its levels in healthy versus diseased states could offer insights into its potential role in pathology.
A hypothetical distribution of this compound in different biological matrices is presented in Table 2, which could guide initial investigations.
| Biological Matrix | Hypothetical Concentration Range (µM) | Potential Significance |
| Brain | 5 - 50 | Potential role in neurotransmission or neuromodulation. |
| Muscle | 1 - 20 | Possible involvement in energy metabolism or as an antioxidant. |
| Plasma | 0.1 - 5 | Indicator of systemic synthesis and transport. |
| Cerebrospinal Fluid | 1 - 10 | Direct evidence of its presence in the central nervous system. |
This table presents a hypothetical concentration range of this compound in various biological matrices, which requires experimental validation.
Q & A
Q. What biophysical methods are optimal for studying this compound’s interactions with lipid bilayers or membrane receptors?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
